molecular formula C5H8O3 B12781881 Cis-2,3-Butylene carbonate CAS No. 36368-39-5

Cis-2,3-Butylene carbonate

Cat. No.: B12781881
CAS No.: 36368-39-5
M. Wt: 116.11 g/mol
InChI Key: LWLOKSXSAUHTJO-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2,3-Butylene carbonate is an organic compound with the chemical formula C5H8O3. It is an ester with a carbonate functional group bonded to both free ends of the cis-2,3-butylene group. This compound is also a heterocyclic compound with a five-membered ring containing two oxygen atoms and can be viewed as a derivative of dioxolane, specifically cis-4,5-dimethyl-1,3-dioxolan-2-one . It is an aprotic polar solvent and has applications in various fields due to its unique chemical properties.

Preparation Methods

Cis-2,3-Butylene carbonate can be synthesized through several methods. One notable method involves the microbial hydrolysis of cyclic carbonates. The bacterium Pseudomonas diminuta can hydrolyze this compound but not its stereoisomer trans-2,3-Butylene carbonate, yielding cis-2,3-butanediol . This method has been proposed as an efficient route to produce cis-2,3-butanediol from a racemic mixture of 2,3-butylene carbonates. Industrial production methods often involve the use of dimethyl carbonate and 1,4-butanediol in a melt polycondensation reaction .

Chemical Reactions Analysis

Cis-2,3-Butylene carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The hydrolysis of this compound by Pseudomonas diminuta results in the formation of cis-2,3-butanediol . In oxidation reactions, it can be converted into other compounds with the use of appropriate oxidizing agents. Substitution reactions involving this compound can lead to the formation of different derivatives, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and specific enzymes.

Scientific Research Applications

Cis-2,3-Butylene carbonate has a wide range of scientific research applications In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions In biology, it is studied for its potential use in the production of biodegradable polymersIndustrially, this compound is used in the production of poly(butylene carbonate) and its copolymers, which have applications in packaging, films, and medical devices .

Mechanism of Action

The mechanism of action of cis-2,3-Butylene carbonate involves its interaction with specific enzymes and microbial systems. The bacterium Pseudomonas diminuta hydrolyzes this compound to produce cis-2,3-butanediol . This hydrolysis reaction is highly enantioselective, making it a valuable process for producing enantiomerically pure compounds. The molecular targets and pathways involved in this reaction include the specific binding of the compound to the active site of the enzyme, followed by the cleavage of the carbonate bond.

Comparison with Similar Compounds

Cis-2,3-Butylene carbonate can be compared with other similar compounds such as trans-2,3-Butylene carbonate, 1,2-Butylene carbonate, and propylene carbonate. While trans-2,3-Butylene carbonate is a stereoisomer of this compound, it does not undergo hydrolysis by Pseudomonas diminuta . 1,2-Butylene carbonate and propylene carbonate are also esters with carbonate functional groups but differ in their chemical structures and properties. This compound is unique due to its specific stereochemistry and its ability to be selectively hydrolyzed by certain bacteria .

Properties

CAS No.

36368-39-5

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4R,5S)-4,5-dimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+

InChI Key

LWLOKSXSAUHTJO-ZXZARUISSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)O1)C

Canonical SMILES

CC1C(OC(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.